LogP and Lipophilicity: (5-Bromo-6-methoxypyridin-3-yl)methanol vs. 5-Chloro and Unsubstituted Analogs
(5-Bromo-6-methoxypyridin-3-yl)methanol exhibits a calculated LogP of 1.19, substantially higher than its 5-chloro analog (LogP = 0.89) and the non-halogenated parent (6-methoxypyridin-3-yl)methanol (LogP ~0.55) [1]. This 0.3-0.6 log unit difference corresponds to a ~2-4× increase in octanol-water partition coefficient, directly influencing retention time in reverse-phase HPLC and solubility in organic solvents.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.19 |
| Comparator Or Baseline | 5-Chloro-6-methoxypyridin-3-yl)methanol: LogP = 0.89; (6-Methoxypyridin-3-yl)methanol: LogP ~0.55 (predicted) |
| Quantified Difference | +0.30 LogP units vs. chloro analog; +0.64 LogP units vs. non-halogenated parent |
| Conditions | In silico prediction (ALOGPS/CLogP); experimental HPLC retention time data available from vendor CoA |
Why This Matters
The higher lipophilicity enables more efficient extraction into organic solvents during workup and may enhance passive membrane permeability in cell-based assays, directly affecting experimental design and procurement specifications.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Predicted LogP for (6-methoxypyridin-3-yl)methanol (CAS 58584-63-7). View Source
